Cas no 923132-86-9 (3-(3-Methylbenzyl)oxybenzoic acid)
3-(3-Methylbenzyl)oxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[(3-Methylbenzyl)oxy]benzoic acid
- 3-(3-Methylbenzyl)oxybenzoic acid
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- MDL: MFCD08444968
- Inchi: 1S/C15H14O3/c1-11-4-2-5-12(8-11)10-18-14-7-3-6-13(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
- InChI Key: CPFXBFCQYVWPFP-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C(=O)O)C=1)CC1C=CC=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
3-(3-Methylbenzyl)oxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 040099-500mg |
3-[(3-Methylbenzyl)oxy]benzoic acid |
923132-86-9 | 500mg |
$126.00 | 2023-09-11 | ||
| TRC | M335130-100mg |
3-[(3-Methylbenzyl)oxy]benzoic acid |
923132-86-9 | 100mg |
$98.00 | 2023-05-17 | ||
| TRC | M335130-250mg |
3-[(3-Methylbenzyl)oxy]benzoic acid |
923132-86-9 | 250mg |
$196.00 | 2023-05-17 | ||
| TRC | M335130-500mg |
3-[(3-Methylbenzyl)oxy]benzoic acid |
923132-86-9 | 500mg |
$299.00 | 2023-05-17 | ||
| TRC | M335130-1g |
3-[(3-Methylbenzyl)oxy]benzoic acid |
923132-86-9 | 1g |
$425.00 | 2023-05-17 | ||
| Enamine | EN300-27389-0.05g |
3-[(3-methylphenyl)methoxy]benzoic acid |
923132-86-9 | 95.0% | 0.05g |
$36.0 | 2025-02-20 | |
| Enamine | EN300-27389-0.1g |
3-[(3-methylphenyl)methoxy]benzoic acid |
923132-86-9 | 95.0% | 0.1g |
$54.0 | 2025-02-20 | |
| Enamine | EN300-27389-0.25g |
3-[(3-methylphenyl)methoxy]benzoic acid |
923132-86-9 | 95.0% | 0.25g |
$76.0 | 2025-02-20 | |
| Enamine | EN300-27389-0.5g |
3-[(3-methylphenyl)methoxy]benzoic acid |
923132-86-9 | 95.0% | 0.5g |
$120.0 | 2025-02-20 | |
| Enamine | EN300-27389-1.0g |
3-[(3-methylphenyl)methoxy]benzoic acid |
923132-86-9 | 95.0% | 1.0g |
$153.0 | 2025-02-20 |
3-(3-Methylbenzyl)oxybenzoic acid Suppliers
3-(3-Methylbenzyl)oxybenzoic acid Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 3-(3-Methylbenzyl)oxybenzoic acid
Introduction to 3-(3-Methylbenzyl)oxybenzoic Acid (CAS No. 923132-86-9) and Its Emerging Applications in Chemical Biology
3-(3-Methylbenzyl)oxybenzoic acid, identified by the chemical abstracts service number 923132-86-9, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of benzoic acid derivatives, which are well-documented for their diverse pharmacological effects. The presence of a methylbenzyl moiety in its structure introduces additional functional flexibility, making it a valuable scaffold for medicinal chemistry investigations.
The molecular structure of 3-(3-Methylbenzyl)oxybenzoic acid consists of a benzoic acid core substituted with an oxygenated side chain linked to a 3-methylbenzyl group. This configuration imparts both lipophilicity and hydrophilicity, characteristics that are often exploited in drug design to enhance bioavailability and target specificity. The benzoic acid moiety is known for its role in various biological processes, including anti-inflammatory, antioxidant, and antimicrobial activities. The 3-Methylbenzyl group further modulates the electronic properties of the molecule, influencing its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-(3-Methylbenzyl)oxybenzoic acid and biological macromolecules. Studies have demonstrated that this compound can bind to specific protein targets with high affinity, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, preliminary computational studies indicate that it may interact with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress, making it a promising candidate for further investigation.
In the realm of drug discovery, derivatives of benzoic acid have been extensively explored for their therapeutic potential. The structural motif of 3-(3-Methylbenzyl)oxybenzoic acid aligns well with the criteria for developing novel therapeutics due to its ability to modulate multiple biological pathways simultaneously. Researchers have hypothesized that this compound could exhibit dual functionality, targeting both inflammatory pathways and metabolic disorders. Such multifaceted activity is highly desirable in modern medicine, where polypharmacology is increasingly recognized as a strategy for treating complex diseases.
Experimental validation of these hypotheses has been ongoing in several academic and industrial research settings. In vitro assays have shown that 3-(3-Methylbenzyl)oxybenzoic acid exhibits inhibitory effects on certain enzymes associated with chronic inflammatory conditions. Additionally, cell-based models have revealed potential anti-proliferative properties, which could be relevant in oncology research. These preliminary findings underscore the compound's therapeutic promise and justify further preclinical studies to elucidate its mechanisms of action and safety profile.
The synthesis of 3-(3-Methylbenzyl)oxybenzoic acid presents an interesting challenge for organic chemists due to the need to introduce both the benzoic acid core and the oxygenated side chain with high precision. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and selective oxidation techniques, have enabled efficient access to this compound. These advances in synthetic chemistry not only facilitate laboratory-scale production but also open avenues for large-scale manufacturing if industrial applications emerge.
The chemical stability of 3-(3-Methylbenzyl)oxybenzoic acid under various conditions is another critical aspect that has been investigated. Studies indicate that the compound maintains its integrity under standard storage conditions but may degrade when exposed to extreme pH levels or prolonged UV irradiation. Understanding these stability parameters is essential for optimizing its formulation and ensuring long-term efficacy in potential therapeutic applications.
Regulatory considerations also play a significant role in the development of new chemical entities like 3-(3-Methylbenzyl)oxybenzoic acid. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is necessary before any clinical trials can be initiated. The growing interest in natural product-inspired scaffolds has led regulatory bodies to establish frameworks that accommodate innovative compounds derived from non-traditional sources, provided they meet stringent safety and efficacy standards.
The environmental impact of synthesizing and disposing of 3-(3-Methylbenzyl)oxybenzoic acid must also be evaluated. Sustainable chemistry principles suggest that green solvents and catalytic methods should be employed whenever possible to minimize waste and energy consumption during production. Additionally, biodegradability studies could provide insights into how this compound behaves in ecosystems once released, guiding responsible usage practices.
Future directions for research on 3-(3-Methylbenzyl)oxybenzoic acid include exploring its potential as an intermediate in more complex drug molecules or developing novel derivatives with enhanced pharmacological profiles. Collaborative efforts between academic researchers and pharmaceutical companies could accelerate these endeavors by combining expertise in synthetic chemistry, biochemistry, and pharmacology. Such partnerships are crucial for translating laboratory discoveries into tangible medical benefits.
In conclusion, 923132-86-9) represents a promising chemical entity with applications spanning multiple areas of biomedical research. Its unique structural features offer opportunities for developing new therapeutics targeting inflammation, metabolic disorders, and possibly even cancer-related pathways. As our understanding of molecular interactions continues to evolve, 923132-86-9) may emerge as a key player in next-generation drug development strategies.
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